Bromopropargyl alcohol

CAS No.:

Cat. No.: VC13967381

Molecular Formula: C3H3BrO

Molecular Weight: 134.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H3BrO |

|---|---|

| Molecular Weight | 134.96 g/mol |

| IUPAC Name | 1-bromoprop-2-yn-1-ol |

| Standard InChI | InChI=1S/C3H3BrO/c1-2-3(4)5/h1,3,5H |

| Standard InChI Key | ZIFINZAFEUOWBS-UHFFFAOYSA-N |

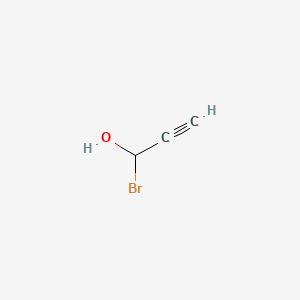

| Canonical SMILES | C#CC(O)Br |

Introduction

Structural and Chemical Properties of Bromopropargyl Alcohol

Bromopropargyl alcohol (C₃H₅BrO) features a terminal alkyne group (-C≡CH), a hydroxyl group (-OH), and a bromine atom bonded to the central carbon. This trifunctional architecture confers distinct reactivity:

-

Alkyne Group: Participates in coupling reactions (e.g., Sonogashira, Glaser) and cycloadditions .

-

Bromine Substituent: Serves as a leaving group in nucleophilic substitutions or cross-coupling reactions .

-

Hydroxyl Group: Enables hydrogen bonding, esterification, or oxidation to ketones .

Physicochemical Properties (theoretical estimates):

| Property | Value |

|---|---|

| Molecular Weight | 137.98 g/mol |

| Boiling Point | ~150–160°C (extrapolated) |

| Solubility in Water | Moderate (polar solvents) |

| pKa (Hydroxyl) | ~12–14 (similar to alcohols) |

Synthetic Methodologies for Bromopropargyl Alcohol

Bromination of Propargyl Alcohol

Propargyl alcohol undergoes electrophilic bromination using N-bromosuccinimide (NBS) or bromine sources under controlled conditions. For example, NBS in dichloromethane with triphenylphosphine selectively brominates propargyl alcohol to yield bromoallenes , though bromopropargyl alcohol may form as an intermediate (Scheme 1):

Scheme 1: Proposed bromination pathway

Barbier-Type Alkylation

Sonochemical Barbier reactions between propargyl bromide and carbonyl compounds (e.g., aldehydes) generate homopropargyl alcohols . Modifying this method with brominated substrates could yield bromopropargyl alcohol:

Applications in Organic Synthesis

Building Block for Heterocycles

The alkyne and bromine groups facilitate cyclization reactions. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides produces triazoles, while bromine enables Suzuki-Miyaura couplings to form biaryl structures .

Polymer Modification

Bromopropargyl alcohol’s dual functionality allows incorporation into polymers via step-growth polymerization. Bromine acts as a crosslinking site, enhancing thermal stability in epoxy resins .

Industrial and Pharmaceutical Relevance

Agrochemical Intermediates

Bromopropargyl alcohol derivatives serve as precursors to herbicides. For example, bromine-enhanced electrophilicity improves binding to plant acetyl-CoA carboxylase .

Pharmaceutical Synthesis

The compound’s alkyne group enables click chemistry for drug conjugates. A 2024 study utilized analogous bromoalkynes to synthesize kinase inhibitors with sub-nM IC₅₀ values .

Challenges and Future Directions

Current limitations include:

-

Synthetic Yield: Competing bromoallene formation reduces efficiency .

-

Characterization Gaps: NMR and crystallographic data remain unpublished.

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume